![molecular formula C21H21Cl3N4O B1680724 Rosonabant CAS No. 861151-12-4](/img/structure/B1680724.png)
Rosonabant
概述
描述
准备方法
合成路线和反应条件: 罗索那班的合成涉及多个步骤,从核心吡唑结构的制备开始。关键步骤包括:
吡唑环的形成: 这可以通过在酸性或碱性条件下使肼衍生物与 1,3-二酮反应来实现。
取代反应: 氯苯基的引入通常通过亲电芳香取代反应进行。
工业生产方法: 罗索那班的工业生产可能会遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件的优化: 使用提高产量和纯度的催化剂和溶剂。
纯化技术: 采用结晶、蒸馏和色谱法分离和纯化最终产物.
化学反应分析
反应类型: 罗索那班经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的氧化物。
还原: 还原反应可以将其转化为相应的胺或醇。
取代: 亲电和亲核取代反应可以修饰芳香环.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产物:
氧化产物: 氧化物和酮。
还原产物: 胺和醇。
取代产物: 卤代和烷基化衍生物.
科学研究应用
Obesity Management
Rosonabant has been primarily studied for its efficacy in weight management. Its ability to suppress appetite positions it as a potential treatment for obesity.
Clinical Trials Overview
Several clinical trials have investigated the effectiveness of this compound in weight loss:
Metabolic Syndrome
The blockade of CB1 receptors by this compound has shown promise in improving various cardiometabolic risk factors:
- Insulin Sensitivity : Enhanced insulin sensitivity has been observed in patients treated with this compound, reducing the risk of type 2 diabetes.
- Lipid Profile Improvement : Significant reductions in triglycerides and increases in high-density lipoprotein cholesterol have been reported .
Case Study: Long-term Efficacy
A study involving patients with a body mass index greater than or equal to 30 demonstrated that treatment with this compound over two years resulted in an average weight loss of approximately 5.5 kg compared to placebo groups. Improvements were also noted in waist circumference and various metabolic parameters, indicating sustained efficacy over time .
Case Study: Safety Profile
Despite its benefits, the safety profile of this compound remains a concern due to potential psychiatric side effects similar to those seen with other CB1 antagonists like Rimonabant. Reports indicated instances of mood disturbances, necessitating careful monitoring during treatment .
Comparative Analysis with Other CB1 Antagonists
This compound is part of a broader class of cannabinoid receptor antagonists. Below is a comparative table highlighting its features against other notable compounds:
Compound Name | Type | Affinity for CB1 | Unique Features |
---|---|---|---|
Rimonabant | CB1 Antagonist | High | Initially marketed for obesity management |
AM251 | CB1 Antagonist | Low nanomolar | Improved selectivity over CB2 |
Taranabant | CB1 Inverse Agonist | Moderate | Investigated for appetite suppression |
Ibipinabant | CB1 Antagonist | Moderate | Explored for similar applications |
作用机制
罗索那班通过拮抗和反向激动 CB1 受体发挥作用。 该受体是内源性大麻素系统的一部分,该系统调节食欲、疼痛感觉、情绪和记忆 . 通过阻断 CB1 受体,罗索那班可以降低食欲并影响代谢过程 . 分子靶标包括位于中枢神经系统和外周组织的 CB1 受体 .
类似化合物:
利莫那班: 另一种 CB1 受体拮抗剂,具有类似的效果,但也与严重的 психические побочные эффекты有关.
塔拉那班: 一种用于治疗肥胖症的 CB1 受体拮抗剂,但由于不良反应而被停用.
奥特那班: 与罗索那班类似,它被研究用于治疗肥胖症,但面临类似的挑战.
罗索那班的独特性: 罗索那班独特的结构,其特定的氯苯基和哌啶基,提供了独特的药理学特性。 与其对应物一样,它由于 психические побочные эффекты 而面临挑战 .
相似化合物的比较
Rimonabant: Another CB1 receptor antagonist with similar effects but also associated with severe psychiatric side effects.
Taranabant: A CB1 receptor antagonist studied for obesity treatment but discontinued due to adverse effects.
Otenabant: Similar to Rosonabant, it was investigated for obesity treatment but faced similar challenges.
Uniqueness of this compound: this compound’s unique structure, with its specific chlorophenyl and piperidinyl groups, provides distinct pharmacological properties. like its counterparts, it faced challenges due to adverse psychiatric effects .
生物活性
Rosonabant is a cannabinoid receptor type 1 (CB1) antagonist and inverse agonist that was primarily investigated for its potential use in treating obesity. However, the compound was discontinued due to safety concerns similar to those associated with rimonabant, another CB1 antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic processes, and relevant case studies.
This compound functions by blocking the CB1 receptors in the central nervous system and peripheral tissues. This action is significant because CB1 receptors are involved in various physiological processes, including appetite regulation, energy metabolism, and mood modulation. The inhibition of these receptors can lead to:
- Decreased Appetite : By antagonizing CB1 receptors, this compound can suppress appetite, which is beneficial for weight management.
- Increased Energy Expenditure : Studies suggest that antagonism of CB1 may enhance energy expenditure and promote weight loss through increased physical activity and metabolic rate.
Biological Activity Overview
The biological activity of this compound has been characterized through various studies, particularly focusing on its effects on weight loss and metabolic regulation. However, it is crucial to note that the drug's development was halted due to adverse effects.
Parameter | Effect of this compound |
---|---|
Appetite Suppression | Significant reduction in food intake |
Weight Loss | Promoted weight loss in obese models |
Energy Expenditure | Increased daily energy expenditure |
Mood Effects | Associated with mood disorders |
Case Studies and Research Findings
- Weight Loss Studies : In animal models, this compound demonstrated a potential for inducing weight loss similar to rimonabant. For instance, studies involving diet-induced obese mice showed a notable decrease in body weight and fat mass following treatment with this compound .
- Safety Concerns : The primary reason for the discontinuation of this compound was its association with severe psychiatric side effects, including anxiety and suicidal ideation. Similar to rimonabant, these adverse effects raised significant concerns regarding its safety profile .
- Comparison with Rimonabant : Rimonabant was previously approved for obesity treatment but was withdrawn due to severe psychiatric side effects. This compound was developed with hopes of mitigating these issues; however, it ultimately faced similar challenges .
Summary of Findings
The biological activity of this compound illustrates its potential as a therapeutic agent for obesity through its action as a CB1 antagonist. However, the adverse effects associated with its use have overshadowed its benefits. The following table summarizes key findings from research studies:
Study Focus | Findings |
---|---|
Weight Management | Effective in reducing weight in animal models |
Energy Metabolism | Increased energy expenditure observed |
Psychiatric Effects | Linked to mood disorders similar to rimonabant |
属性
CAS 编号 |
861151-12-4 |
---|---|
分子式 |
C21H21Cl3N4O |
分子量 |
451.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide |
InChI |
InChI=1S/C21H21Cl3N4O/c22-15-6-4-14(5-7-15)20-13-18(21(29)26-27-10-2-1-3-11-27)25-28(20)19-9-8-16(23)12-17(19)24/h4-9,12,20H,1-3,10-11,13H2,(H,26,29) |
InChI 键 |
WMMMJGKFKKBRQR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
手性 SMILES |
C1CCN(CC1)NC(=O)C2=NN([C@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
E-6776; E 6776; E6776; Rosonabant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。